4-(difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine
Description
The compound 4-(difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine is a pyrimidine derivative featuring a piperazine linker substituted with a 5,6-dimethylpyrimidin-4-yl group. The difluoromethyl group at position 4 enhances metabolic stability compared to non-fluorinated analogs, while the methyl group at position 2 and the dimethylpyrimidinyl-piperazine moiety contribute to steric and electronic effects critical for target binding .
Properties
IUPAC Name |
4-(difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N6/c1-10-11(2)19-9-20-16(10)24-6-4-23(5-7-24)14-8-13(15(17)18)21-12(3)22-14/h8-9,15H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNPPHRBPYVIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structure is compared to analogs with modifications in the pyrimidine or piperazine-linked substituents (Table 1).
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Electron-Withdrawing Groups: The difluoromethyl group in the target and BK85072 improves metabolic stability over non-fluorinated analogs. In contrast, sulfonyl (e.g., 1006441-37-7) and chloro (e.g., 339017-81-1) groups increase polarity but may reduce membrane permeability .
Physicochemical Properties
- Solubility: The target compound’s difluoromethyl and methyl groups balance hydrophobicity, suggesting moderate aqueous solubility (~10–50 µM range). Analogs with sulfonyl (1006441-37-7) or morpholino () groups exhibit higher solubility due to polar substituents .
- Crystallinity : Piperazine-linked pyrimidines often form stable crystals, as seen in related structures resolved using SHELX software () .
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